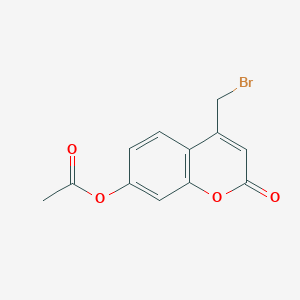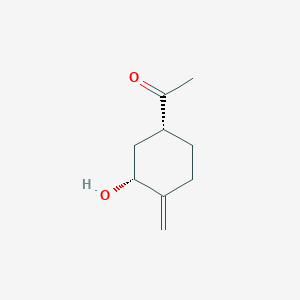
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI), also known as R-(+)-3-hydroxy-4,5-epoxycyclohexyl methyl ketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
作用機序
The mechanism of action of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is not fully understood. However, it has been proposed that it acts by modulating the activity of ion channels and receptors in the central nervous system. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and convulsions. It has also been found to inhibit the activity of voltage-gated calcium channels, which play a role in pain transmission.
生化学的および生理学的効果
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotion.
実験室実験の利点と制限
One advantage of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying the mechanisms underlying pain and inflammation. Additionally, its anticonvulsant, anxiolytic, and antidepressant effects make it a valuable compound for investigating the neurobiology of these conditions. However, one limitation of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI). One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential therapeutic applications in humans. Another area of future research is the development of new synthetic routes for Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the safety and toxicity of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in humans, as well as its potential interactions with other drugs.
合成法
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) can be synthesized through a multistep process starting from cyclohexene. The first step involves the epoxidation of cyclohexene using a peracid to produce the corresponding epoxide. The epoxide is then subjected to a ring-opening reaction with hydroxide ions to form the diol intermediate. The diol intermediate is then oxidized to produce Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI).
科学的研究の応用
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Furthermore, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
116872-43-6 |
|---|---|
製品名 |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
1-[(1R,3R)-3-hydroxy-4-methylidenecyclohexyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h8-9,11H,1,3-5H2,2H3/t8-,9-/m1/s1 |
InChIキー |
IUZYGGBTACWBKN-RKDXNWHRSA-N |
異性体SMILES |
CC(=O)[C@@H]1CCC(=C)[C@@H](C1)O |
SMILES |
CC(=O)C1CCC(=C)C(C1)O |
正規SMILES |
CC(=O)C1CCC(=C)C(C1)O |
同義語 |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



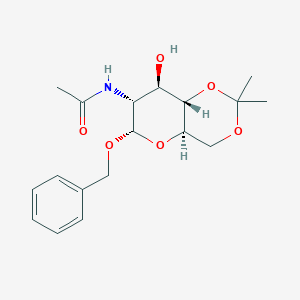
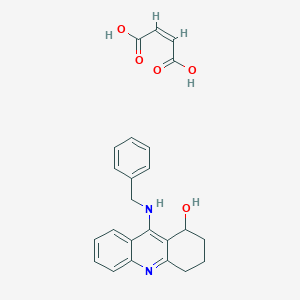
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
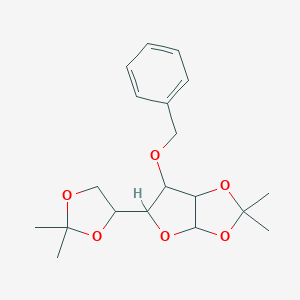
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
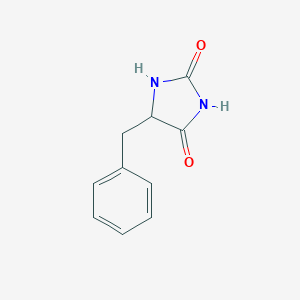
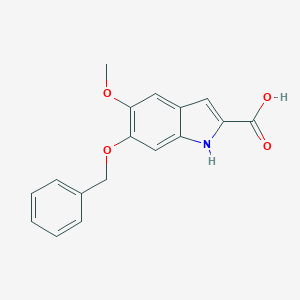
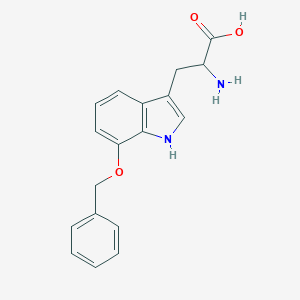
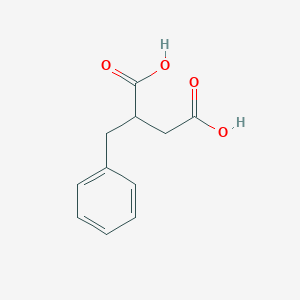

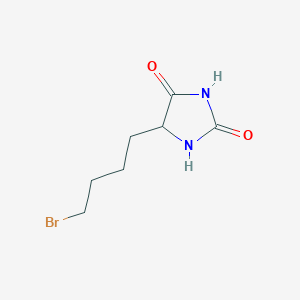
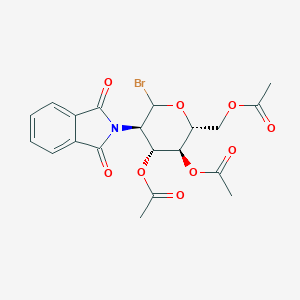
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
